Cas no 717814-09-0 (1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl-)

1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl-
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- MDL: MFCD20672543
- インチ: 1S/C10H13ClN2/c1-13-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12H,4-5,7H2,1H3
- InChIKey: LNJBNQPLRRQAAT-UHFFFAOYSA-N
- SMILES: N1(C)C2=CC=C(Cl)C=C2CNCC1
1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D624533-500mg |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
717814-09-0 | 95% | 500mg |
$795 | 2025-02-26 | |
eNovation Chemicals LLC | D624533-500mg |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
717814-09-0 | 95% | 500mg |
$795 | 2025-02-21 | |
eNovation Chemicals LLC | D624533-1g |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
717814-09-0 | 95% | 1g |
$980 | 2025-02-21 | |
eNovation Chemicals LLC | D624533-500mg |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
717814-09-0 | 95% | 500mg |
$795 | 2024-08-03 | |
eNovation Chemicals LLC | D624533-1g |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
717814-09-0 | 95% | 1g |
$980 | 2024-08-03 | |
eNovation Chemicals LLC | D624533-1g |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
717814-09-0 | 95% | 1g |
$980 | 2025-02-26 |
1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl-に関する追加情報
Professional Introduction to 1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl (CAS No. 717814-09-0)
1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl (CAS No. 717814-09-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound belongs to the benzodiazepine class of drugs, which are well-known for their anxiolytic, sedative, and muscle relaxant properties. The presence of a chloro substituent at the 7-position and a tetrahydro substitution at the 2-, 3-, 4-, and 5-positions imparts distinct pharmacological characteristics that make this molecule particularly intriguing for further study.
The structure of 1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl is characterized by a bicyclic lactam system consisting of a benzene ring fused to a nitrogen-containing seven-membered ring. The chloro group at the 7-position enhances the lipophilicity of the molecule, which can influence its binding affinity to target receptors. Additionally, the tetrahydro substitution at the 2-, 3-, 4-, and 5-positions modifies the electronic properties of the molecule, potentially affecting its metabolic stability and pharmacokinetic profile.
In recent years, there has been growing interest in developing novel benzodiazepine derivatives with improved pharmacological profiles. The compound CAS No. 717814-09-0 has been extensively studied for its potential therapeutic applications. Researchers have explored its interactions with various neurotransmitter receptors, particularly the GABA-A receptor, which is central to the anxiolytic effects of benzodiazepines. The 7-chloro substituent plays a crucial role in modulating these interactions, potentially leading to enhanced efficacy or altered side effect profiles compared to classical benzodiazepines.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The molecular scaffold of 1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl offers a versatile platform for further chemical modifications. By exploring different substituents or functional groups at various positions on the molecule, chemists can fine-tune its pharmacological properties to develop new drugs with specific therapeutic targets.
Recent studies have highlighted the compound's pharmacokinetic properties, which are critical for determining its suitability as a drug candidate. The chloro group contributes to increased solubility in lipids but may also influence metabolic pathways such as cytochrome P450-mediated degradation. Understanding these interactions is essential for predicting how the compound will behave in vivo and for designing effective dosing regimens.
The synthesis of this compound has also been a subject of interest in synthetic chemistry circles. Researchers have developed efficient synthetic routes that allow for scalable production while maintaining high purity standards. These methods often involve multi-step organic transformations starting from readily available precursors. The ability to synthesize complex molecules like this one with precision is crucial for both academic research and industrial applications.
From a biological activity perspective, studies have shown that derivatives of this compound exhibit a range of effects depending on the substitution pattern. While some analogs may show potent anxiolytic activity similar to traditional benzodiazepines like diazepam or lorazepam (benzodiazepine derivatives), others may exhibit different profiles with potential applications in treating conditions such as insomnia or seizure disorders (neurological disorders).
The GABA-A receptor binding affinity of this compound has been carefully measured using radioligand binding assays. These assays provide valuable data on how strongly the molecule interacts with its target receptor and can help predict its clinical efficacy. The presence of both chloro and tetrahydro substituents appears to modulate binding affinity in ways that could lead to novel therapeutic agents with improved selectivity or reduced side effects compared to existing drugs.
In conclusion,1H-1,4-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro,1-methyl (CAS No. 71781409-) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration as a lead structure for new drugs targeting neurological disorders. As research continues into understanding its pharmacological properties and developing efficient synthetic methods,this molecule will undoubtedly play an important role in advancing our knowledge in medicinal chemistry.
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